molecular formula C9H9BrN2O B13052327 4-Bromo-7-methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine

4-Bromo-7-methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine

Cat. No.: B13052327
M. Wt: 241.08 g/mol
InChI Key: MQMIGCFZUVMXHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-7-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine ( 1926136-62-0) is a high-purity brominated pyrrolopyridine derivative offered for research applications. This compound has a molecular formula of C 9 H 9 BrN 2 O and a molecular weight of 241.09 g/mol . Its structure features a bromo substituent at the 4-position and a methoxy group at the 7-position, making it a valuable and versatile synthetic intermediate for constructing more complex molecules. As a key building block in medicinal chemistry and drug discovery, this compound is part of the 7-azaindole (pyrrolo[2,3-c]pyridine) family, a privileged scaffold known for its ability to modulate various biological targets. Researchers utilize this brominated derivative in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, to introduce diverse structural motifs at the 4-position. The presence of the 2-methyl group can influence the compound's electronic properties and steric profile, potentially fine-tuning the pharmacokinetic characteristics of resulting molecules. Computational predictions on a closely related analogue suggest this class of compounds may exhibit high gastrointestinal absorption and blood-brain barrier penetration , properties of significant interest in the development of central nervous system (CNS) active agents. It is also predicted to be a CYP1A2 inhibitor , which can be a critical factor in drug-drug interaction studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the provided Safety Data Sheet (SDS) for detailed handling and safety information prior to use.

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

4-bromo-7-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C9H9BrN2O/c1-5-3-6-7(10)4-11-9(13-2)8(6)12-5/h3-4,12H,1-2H3

InChI Key

MQMIGCFZUVMXHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C(=NC=C2Br)OC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while oxidation reactions can produce aldehydes or carboxylic acids .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Bromo-7-methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function and affecting downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural Analogues and Their Properties

The following table summarizes structurally related pyrrolopyridine derivatives and their distinguishing features:

Compound Name Substituents (Positions) Key Properties/Applications Similarity Index Reference CAS/Evidence
4-Bromo-7-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine Br (4), OMe (7), Me (2) Potential kinase inhibition; cytotoxic activity N/A Target Compound
3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine Br (3), OMe (5) Lower similarity due to substituent positions 0.77 1204298-60-1
4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine Br (4), Cl (7) Higher electrophilicity; intermediate in drug synthesis 0.80 425380-38-7
7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine Br (7), OMe (4) Altered regiochemistry impacts receptor binding N/A 619331-35-0
Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Br (4), COOMe (2) Enhanced solubility; used as a synthetic intermediate N/A 870235-32-8

Structural and Functional Differences

Substituent Position Effects: The 4-bromo-7-methoxy-2-methyl substitution pattern distinguishes the target compound from analogues like 7-bromo-4-methoxy (CAS 619331-35-0), where bromine and methoxy groups are transposed. This difference alters electronic properties and steric interactions, influencing binding to targets such as EGFR or DNA .

Reactivity and Synthetic Utility :

  • Bromine at position 4 enables cross-coupling reactions (e.g., Suzuki-Miyaura), while methoxy groups at position 7 can undergo demethylation for further functionalization (e.g., to hydroxyl groups using BBr₃) .
  • Chlorinated analogues (e.g., 4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine) exhibit higher reactivity in nucleophilic substitutions due to chlorine’s electronegativity .

Biological Activity :

  • Pyrrolo[2,3-c]pyridines with methoxy and bromine substituents show potent cytotoxicity against cancer cell lines (e.g., A431), particularly when combined with methyl groups that enhance lipophilicity and membrane permeability .
  • Carboxylate derivatives (e.g., Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate) are less cytotoxic but serve as intermediates for prodrug synthesis .

Physical and Chemical Properties

  • Molecular Weight : ~241.06 g/mol (estimated based on C₈H₇BrN₂O + methyl group).
  • Solubility : Moderate in polar aprotic solvents (DMF, DMSO) due to methoxy and bromine groups; lower in water.
  • Stability : Sensitive to light and moisture; requires storage under inert atmosphere .

Biological Activity

4-Bromo-7-methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine (CAS No. 425380-37-6) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including antiproliferative effects, cytotoxicity, and structure-activity relationships.

The chemical structure of 4-Bromo-7-methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine can be represented with the following properties:

PropertyValue
Molecular FormulaC₈H₇BrN₂O
Molecular Weight227.058 g/mol
Melting Point174-175 °C
Boiling Point347 °C
Density1.7 g/cm³
LogP2.53
PSA (Polar Surface Area)37.91 Ų

Antiproliferative Effects

Research has indicated that derivatives of pyrrolo[2,3-C]pyridine exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications in the molecular structure can lead to enhanced potency:

  • Structure-Activity Relationship (SAR) : The introduction of a methoxy group at the C-7 position and a bromo substituent at the C-4 position has been associated with increased antiproliferative activity. For example, compounds with similar structural motifs have demonstrated IC50 values in the nanomolar range against HeLa and MCF-7 cancer cell lines .

Cytotoxicity Studies

Cytotoxicity assessments have been performed to evaluate the selectivity of these compounds towards cancer cells versus normal cells. Notably:

  • Selectivity : Compounds such as 4-Bromo-7-methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine were found to be less toxic to normal human lymphocytes compared to cancer cell lines, suggesting a potential for selective targeting of malignant cells without affecting healthy tissues .

Case Studies

One notable study involved the evaluation of this compound's effects on human peripheral blood lymphocytes (PBLs):

  • In vitro Assays : The compound exhibited an IC50 greater than 10 μM against resting PBLs, indicating a lack of cytotoxicity in non-stimulated conditions. However, it showed significant cytotoxic effects on PHA-stimulated PBLs at higher concentrations, reinforcing its selective action against activated lymphocytes .

The exact mechanism by which 4-Bromo-7-methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Inhibition of Key Enzymes : Similar compounds in the pyrrolo family have been identified as inhibitors of specific kinases involved in cell cycle regulation and proliferation. This inhibition leads to reduced cellular growth and proliferation rates in cancerous cells .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4-Bromo-7-methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine, and how can regioselectivity be controlled?

  • Answer: Synthesis of this compound often involves halogenation and methoxy group introduction. A major challenge is controlling regioselectivity during functionalization of the pyrrolo-pyridine core. For example, bromination at the 4-position can compete with side reactions at the 5-position, as observed in analogous systems like 4-chloro-7-methoxymethyl-2-phenyl-7H-pyrrolo[2,3-b]pyridine, where regioisomers form in a 1:1.6 ratio due to delocalization effects . To mitigate this, reaction conditions (e.g., temperature, solvent polarity) and protecting group strategies (e.g., methoxymethyl chloride) are critical. Analytical techniques like HPLC or NMR should be used to monitor reaction progress and purity.

Q. How can the purity and structural integrity of 4-Bromo-7-methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine be validated?

  • Answer: Purity can be assessed via high-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold) and elemental analysis (e.g., C, H, N content matching theoretical values, as in C16H9BrN2O2: C 56.33%, H 2.66%, N 8.21%) . Structural confirmation requires spectroscopic methods:

  • 1H/13C NMR : Identify methoxy (-OCH3) and methyl (-CH3) groups via characteristic shifts (δ ~3.8 ppm for OCH3, δ ~2.5 ppm for CH3).
  • X-ray crystallography : Resolve π-π stacking interactions (centroid distances ~3.8 Å) and hydrogen-bonding networks (e.g., C–H⋯O bonds at ~2.3–2.5 Å) to confirm 3D conformation .

Advanced Research Questions

Q. What methodologies are effective for analyzing biological activity, such as kinase inhibition, for derivatives of this compound?

  • Answer: Derivatives like 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines have been evaluated as tyrosine kinase inhibitors using:

  • Enzyme assays : Measure IC50 values against kinases (e.g., VEGF receptor-2) in vitro.
  • Cellular antiangiogenic assays : Assess inhibition of endothelial cell proliferation and tube formation .
  • Molecular docking : Model interactions between the bromo-methoxy substituents and kinase active sites to optimize binding affinity.

Q. How do crystallographic data resolve contradictions in reported regioisomer ratios for pyrrolo-pyridine derivatives?

  • Answer: Single-crystal X-ray studies (e.g., orthorhombic space group P212121, a = 8.4785 Å, b = 9.6576 Å, c = 15.8560 Å) reveal dihedral angles between substituents (e.g., 7.91° for phenyl vs. pyrrolo-pyridine planes), which explain steric and electronic factors influencing regioisomer formation. Such data clarify discrepancies in ratios reported for N-protected derivatives, where methoxymethylation yields unexpected isomers due to anionic delocalization .

Q. What strategies address stability issues during storage or reaction conditions?

  • Answer:

  • Light-sensitive bromine : Store under inert gas (Ar/N2) at -20°C in amber vials.
  • Hydrolysis of methoxy groups : Avoid protic solvents (e.g., H2O) in reactions. Use anhydrous THF or DMF for synthesis, as seen in analogous methoxymethyl-protected systems .
  • Byproduct formation : Monitor via LC-MS and employ flash chromatography (e.g., ethyl acetate/hexane gradients) for purification .

Contradictions and Resolutions

  • Regioisomer Ratios : Literature reports varying ratios (e.g., 1:1.6 vs. 1:1) for methoxymethyl-protected derivatives. X-ray data confirm that steric hindrance and π-π interactions influence these ratios, necessitating case-by-case optimization .
  • Purity Claims : Sigma-Aldrich notes that analytical data are not routinely collected for early-discovery compounds, requiring independent validation via elemental analysis or LC-MS .

Methodological Recommendations

  • Synthetic Optimization : Use phase-transfer catalysis (e.g., p-toluenesulfonic acid in DMF) to enhance yields in halogenation steps .
  • Computational Modeling : Apply DFT calculations to predict bromine’s electronic effects on reactivity and regioselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.